molecular formula C19H20N2O4 B5372504 7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Numéro de catalogue B5372504
Poids moléculaire: 340.4 g/mol
Clé InChI: RKOLMONXPJUQCZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known as BZP, is a synthetic compound that has gained attention for its potential use in scientific research. BZP belongs to the class of piperazine derivatives and has been identified as a potential drug candidate for the treatment of various neurological disorders.

Mécanisme D'action

7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors and as an antagonist at the dopamine D2 receptor. This compound also inhibits the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. The modulation of these neurotransmitter systems is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of serotonin and dopamine in the brain, leading to anxiolytic, antidepressant, and antipsychotic effects. This compound has also been shown to increase the levels of norepinephrine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has a low toxicity profile and is well-tolerated in animal models. This compound has been shown to have anxiolytic, antidepressant, antipsychotic, and cognitive-enhancing effects, making it a potential drug candidate for the treatment of various neurological disorders. However, this compound has some limitations for use in lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. This compound may also have interactions with other drugs and may require further investigation to determine its safety and efficacy.

Orientations Futures

There are several future directions for the research and development of 7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one. Further studies are needed to determine the safety and efficacy of this compound in humans. The potential therapeutic effects of this compound for the treatment of various neurological disorders should be further investigated. The mechanism of action of this compound should be further elucidated to understand its effects on neurotransmitter systems. The optimization of the synthesis method for this compound should be explored to improve the yield and purity of the compound. The development of novel this compound derivatives with improved pharmacological properties should also be investigated.

Méthodes De Synthèse

The synthesis of 7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves the reaction of 4-bromobenzyl chloride with 1,4-benzodioxane in the presence of sodium hydroxide to form 4-(1-benzoxepin-4-yl)butan-1-ol. The intermediate product is then reacted with 1-methylpiperazine and acetic anhydride to produce this compound. The synthesis method has been optimized to improve the yield and purity of this compound.

Applications De Recherche Scientifique

7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been identified as a potential drug candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia. The potential therapeutic effects of this compound are attributed to its ability to modulate the serotonin and dopamine neurotransmitter systems.

Propriétés

IUPAC Name

9-(1-benzoxepine-4-carbonyl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-20-12-19(25-18(20)23)8-4-9-21(13-19)17(22)15-7-10-24-16-6-3-2-5-14(16)11-15/h2-3,5-7,10-11H,4,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOLMONXPJUQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(C2)C(=O)C3=CC4=CC=CC=C4OC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.